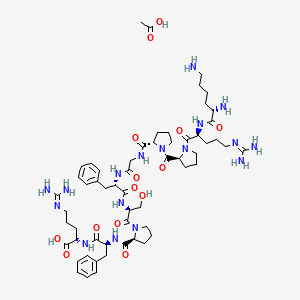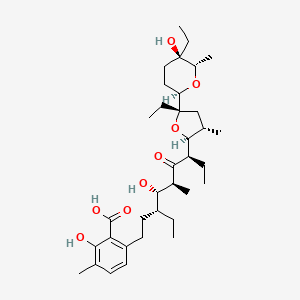
Lasalocid C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lasalocid C is a polyether ionophore antibiotic produced by the bacterium Streptomyces lasaliensis. It is part of the lasalocid family, which includes several homologues such as Lasalocid A, B, D, and E. This compound is known for its ability to form neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lasalocid C involves the fermentation of Streptomyces lasaliensis under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the compound. The synthetic route typically involves the use of organic solvents such as dichloromethane and ethanol, and the reaction conditions include maintaining specific pH levels and temperatures to optimize yield .
Industrial Production Methods
Industrial production of this compound follows a similar fermentation process but on a larger scale. The fermentation is carried out in bioreactors with precise control over environmental conditions such as temperature, pH, and aeration. After fermentation, the compound is extracted using solvents and purified through techniques like chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Lasalocid C undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding. It can form esters with alcohols such as neopentyl alcohol, geraniol, and vanillyl alcohol .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include dichloromethane, ethanol, and various metal cations like lithium, sodium, and potassium. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products
The major products formed from these reactions include esters of this compound and its complexes with metal cations. These products are often stabilized by intramolecular hydrogen bonds .
Applications De Recherche Scientifique
Lasalocid C has a wide range of scientific research applications:
Mécanisme D'action
Lasalocid C exerts its effects by forming neutral complexes with monovalent and divalent cations, facilitating their transport across lipid bilayer membranes. This disrupts ionic homeostasis within cells, leading to osmotic lysis of target organisms such as coccidia . The molecular targets include cell membranes and ion channels, and the pathways involved are related to ion transport and membrane potential regulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lasalocid C is part of a family of polyether ionophore antibiotics, which includes:
- Lasalocid A
- Lasalocid B
- Lasalocid D
- Lasalocid E
Uniqueness
What sets this compound apart from its homologues is its specific ion transport capabilities and its unique esterification reactions with various alcohols. These properties make it a valuable compound for research in ionophore antibiotics and membrane transport mechanisms .
Propriétés
Formule moléculaire |
C35H56O8 |
|---|---|
Poids moléculaire |
604.8 g/mol |
Nom IUPAC |
6-[(3R,4S,5S,7R)-3-ethyl-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-5-methyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid |
InChI |
InChI=1S/C35H56O8/c1-9-24(15-16-25-14-13-20(5)29(36)28(25)33(39)40)30(37)22(7)31(38)26(10-2)32-21(6)19-35(12-4,43-32)27-17-18-34(41,11-3)23(8)42-27/h13-14,21-24,26-27,30,32,36-37,41H,9-12,15-19H2,1-8H3,(H,39,40)/t21-,22-,23-,24+,26-,27+,30+,32-,34+,35-/m0/s1 |
Clé InChI |
PUHPUNCBWZEKHZ-GOYHBJCLSA-N |
SMILES isomérique |
CC[C@H](CCC1=C(C(=C(C=C1)C)O)C(=O)O)[C@@H]([C@H](C)C(=O)[C@H](CC)[C@@H]2[C@H](C[C@@](O2)(CC)[C@H]3CC[C@@]([C@@H](O3)C)(CC)O)C)O |
SMILES canonique |
CCC(CCC1=C(C(=C(C=C1)C)O)C(=O)O)C(C(C)C(=O)C(CC)C2C(CC(O2)(CC)C3CCC(C(O3)C)(CC)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[2-[2-(dimethylamino)ethyl]piperidin-1-yl]ethanone](/img/structure/B14766387.png)
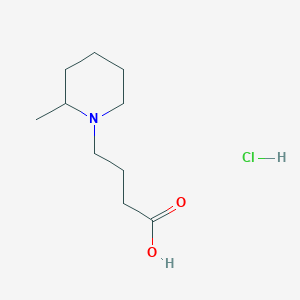
![(1S,5S)-3-oxa-7,9-diazabicyclo[3.3.1]nonan-6-one](/img/structure/B14766412.png)




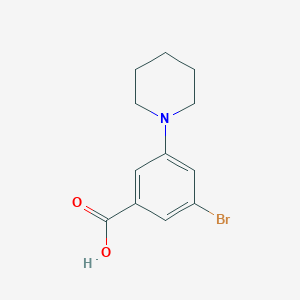
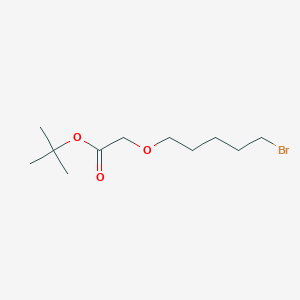

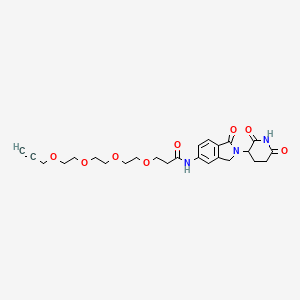
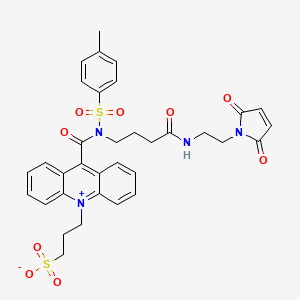
![5-O-tert-butyl 6-O-methyl 2-iodo-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5,6-dicarboxylate](/img/structure/B14766467.png)
